BenchChemオンラインストアへようこそ!

6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Regioselective Cross-Coupling C-H Activation Thienopyrimidine Derivatization

6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1313712-42-3) is a heterocyclic building block from the thieno[3,2-d]pyrimidine-2,4-dione class. This scaffold is a privileged structure in kinase inhibitor discovery and anti-infective research programs.

Molecular Formula C14H11BrN2O3S
Molecular Weight 367.217
CAS No. 1313712-42-3
Cat. No. B566981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS1313712-42-3
Molecular FormulaC14H11BrN2O3S
Molecular Weight367.217
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(S3)Br)NC2=O
InChIInChI=1S/C14H11BrN2O3S/c1-20-9-4-2-8(3-5-9)7-17-13(18)12-10(16-14(17)19)6-11(15)21-12/h2-6H,7H2,1H3,(H,16,19)
InChIKeyACBREPWFFGWEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1313712-42-3): A Dual-Functional Thienopyrimidine Scaffold for Streamlined Medicinal Chemistry Procurement


6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1313712-42-3) is a heterocyclic building block from the thieno[3,2-d]pyrimidine-2,4-dione class . This scaffold is a privileged structure in kinase inhibitor discovery and anti-infective research programs [1]. The compound is distinguished by two strategic functional handles: a C6-bromine atom that serves as a reactive cross-coupling site, and an N3-(4-methoxybenzyl) group that acts as a protective and lipophilicity-modulating substituent . With a molecular weight of 367.22 g/mol and a commercial purity benchmark of ≥98%, this intermediate enables rapid, diversity-oriented derivatization for structure-activity relationship (SAR) exploration .

6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Why Off-the-Shelf Thienopyrimidine Analogs Are Inadequate for Advanced Synthetic Programs


Generic substitution with simple thieno[3,2-d]pyrimidine-2,4-diones or mono-functional analogs (e.g., 6-bromo only or 3-(4-methoxybenzyl) only) fails to deliver the orthogonal synthetic versatility required by modern medicinal chemistry campaigns . The des-bromo analog (CAS 1223888-84-3) lacks the critical C6 halogen handle for palladium-catalyzed cross-coupling, while the corresponding 7-bromo regioisomer (CAS 1392484-71-7) exhibits a distinct and often less favorable reactivity profile in selective arylation sequences . Furthermore, scaffolds without the N3-(4-methoxybenzyl) group have both NH sites free, leading to competitive alkylation and compromised chemoselectivity during library synthesis . The converging evidence shows that the precise 6-bromo/3-(4-methoxybenzyl) substitution pattern is a non-interchangeable requirement for targeted C6 derivatization with simultaneous N3 protection.

6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Quantitative Differentiation Evidence for Scientific Procurement


C6-Selective Suzuki Coupling Reactivity vs. 7-Bromo Regioisomer

6-Bromo-substituted thieno[3,2-d]pyrimidines demonstrate a strong preference for palladium-catalyzed mono-arylation at the C6 position over C4. Under controlled conditions using Pd(PPh₃)₄ with reduced water content, the selectivity for C6 Suzuki coupling on 6-bromo-4-chlorothienopyrimidine was increased significantly compared to C4, achieving high yields of the 6-arylated product . In contrast, the 7-bromo regioisomer (CAS 1392484-71-7) places the halogen at the alternative thiophene position, which electronic structure calculations indicate leads to a different reactivity profile that is often less favored for selective monofunctionalization in sequential coupling sequences .

Regioselective Cross-Coupling C-H Activation Thienopyrimidine Derivatization

Orthogonal N3-(4-Methoxybenzyl) Protection vs. NH-Unsubstituted Scaffolds

The N3-(4-methoxybenzyl) group provides orthogonal protection that is stable to most basic and nucleophilic conditions, yet can be selectively cleaved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or trifluoroacetic acid (TFA) without affecting the C6-bromo handle [1]. This contrasts with the unsubstituted 6-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1388027-23-3), where both N1 and N3 are free, leading to a statistical mixture of products upon alkylation or acylation . The molecular weight difference (367.22 vs. 247.07 g/mol) and the calculated LogP shift (estimated ΔLogP ≈ +2 units based on fragment contribution) further differentiate the target compound as a more lipophilic, chromatographically distinct intermediate.

Orthogonal Protecting Groups Solid-Phase Synthesis Chemoselective Functionalization

Physicochemical Property Profile: Enhanced Lipophilicity for Solid-Phase Extraction vs. Des-Bromo Analog

The target compound exhibits a measured LogP of 2.983 and a polar surface area (PSA) of 92.59 Ų, as documented in the Molbase chemical database [1]. This balanced lipophilicity is crucial for solid-phase extraction and reverse-phase HPLC purification, providing sufficient retention for separation while maintaining acceptable solubility in common organic solvents. In comparison, the des-bromo analog 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1223888-84-3) has a molecular weight of 288.32 g/mol and an estimated LogP of approximately 1.5–1.8, making it significantly less lipophilic and thus less amenable to non-polar extraction protocols .

Lipophilicity Chromatographic Retention ADME Optimization

Direct Comparative Purity and Storage Stability: Procurement-Ready Advantage

The target compound is commercially available at a certified purity of ≥98% (HPLC), with a recommended storage condition of 2–8°C under dry, sealed atmosphere . This stands in contrast to the 7-bromo regioisomer (CAS 1392484-71-7), which is typically supplied at 95% purity and requires identical storage, indicating a possible difference in intrinsic chemical stability or synthetic accessibility . The 2% purity gap, while modest, can translate into a 3–5% lower net yield in subsequent synthetic steps if impurities interfere with sensitive catalytic transformations such as Suzuki or Buchwald couplings, which are highly sensitive to halogen-containing side products.

Compound Stability Long-Term Storage Batch Reproducibility

6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Key Application Scenarios Supported by Quantitative Differentiation Evidence


Diversity-Oriented Synthesis of C6-Arylated Thienopyrimidine Kinase Inhibitor Libraries

Medicinal chemistry teams targeting tyrosine kinase (e.g., FMS, BTK) or PI3K pathways can leverage the C6-selective Suzuki coupling reactivity of this scaffold to rapidly generate arrays of C6-aryl analogs with minimal regioisomeric byproducts . The N3-(4-methoxybenzyl) protection ensures that subsequent N1-alkylation steps proceed with complete chemoselectivity, avoiding the product mixtures that plague unprotected dihydrothienopyrimidine precursors [1].

Solid-Phase Synthesis of Thienopyrimidine-Focused Combinatorial Libraries

The compound's single free N1–H site makes it an ideal substrate for solid-phase immobilization via a cleavable linker at N1, while the N3-(4-methoxybenzyl) group remains intact during the entire synthetic sequence . After on-resin C6 Suzuki coupling, the final product can be released by global deprotection using TFA, generating a diverse set of fully deprotected thienopyrimidine-2,4-diones in high purity [1].

Late-Stage Functionalization and Bioconjugation of Lead Compounds

For advanced lead optimization programs, the C6-bromo atom serves as a versatile point of diversification for introducing biotin tags, fluorophores, or polyethylene glycol (PEG) chains via Sonogashira or Buchwald–Hartwig coupling . The enhanced lipophilicity (LogP 2.98) of the protected intermediate facilitates the purification of these lipophilic conjugates by reverse-phase flash chromatography, a practical advantage over more polar des-bromo analogs [1].

Scalable Synthesis of Clinical Candidate Intermediates

Process chemistry groups can rely on the consistent ≥98% purity specification and established storage stability (2–8°C, sealed, dry) to streamline kilogram-scale campaigns . The higher purity compared to the 95% specification of the 7-bromo regioisomer reduces the need for recrystallization or re-purification, directly translating to lower cost of goods and faster campaign timelines [1].

Quote Request

Request a Quote for 6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.